1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
Overview
Description
“1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid” is a chemical compound with the molecular formula C9H15N3O6 . It is also known as ETX-18OEt. The compound is an oxadiazole derivative.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3O2.C2H2O4/c1-3-11-4-6-9-10-7(12-6)5(2)8;3-1(4)2(5)6/h5H,3-4,8H2,1-2H3;(H,3,4)(H,5,6) . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.Scientific Research Applications
Synthesis and Biological Screening
Synthesis Techniques : The compound was synthesized from carbazole, yielding ethyl 2-(9H-carbazole-9-yl)acetate, which was then reacted with semicarbazide, followed by cyclization and a Mannich condensation with piperazine and various aromatic aldehydes (Verma, Awasthi, & Jain, 2022).
Biological Screening : Newly synthesized derivatives were tested for antibacterial, antifungal, and anticancer activities. Specific derivatives exhibited significant activity, suggesting potential applications in these areas (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Anti-proliferative Activity
Antimicrobial Activities : Some newly synthesized compounds showed good or moderate antimicrobial activities against various test microorganisms, indicating potential for developing new antimicrobial agents (Bektaş et al., 2007).
Anti-proliferative Activity : Certain derivatives demonstrated cytotoxic activity against human tumor cell lines, presenting a potential avenue for developing new anticancer drugs (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).
Other Applications
Chelating Properties : Transition metal chelates derived from related molecules were examined for their antifungal activity, highlighting another potential application area (Varde & Acharya, 2017).
Corrosion Inhibition Properties : Studies on derivatives of 1,3,4-oxadiazoles showed promising results in inhibiting corrosion of mild steel in sulphuric acid, indicating utility in materials science (Ammal, Prajila, & Joseph, 2018).
Safety and Hazards
Properties
IUPAC Name |
1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.C2H2O4/c1-3-11-4-6-9-10-7(12-6)5(2)8;3-1(4)2(5)6/h5H,3-4,8H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFOIZIYNOQJHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(O1)C(C)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.